Erysubin A Erysubin A Erysubin A is a natural product found in Erythrina suberosa with data available.
Brand Name: Vulcanchem
CAS No.: 221150-18-1
VCID: VC21067413
InChI: InChI=1S/C20H16O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-9,21-22,24H,1-2H3
SMILES: CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)O
Molecular Formula: C20H16O6
Molecular Weight: 352.3 g/mol

Erysubin A

CAS No.: 221150-18-1

Cat. No.: VC21067413

Molecular Formula: C20H16O6

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

Erysubin A - 221150-18-1

Specification

CAS No. 221150-18-1
Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
IUPAC Name 4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)furo[3,2-g]chromen-5-one
Standard InChI InChI=1S/C20H16O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-9,21-22,24H,1-2H3
Standard InChI Key FJWVISOPPWPZGU-UHFFFAOYSA-N
SMILES CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)O
Canonical SMILES CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)O
Appearance Yellow powder

Introduction

Chemical Structure and Properties

Molecular Structure

Erysubin A has been confirmed to have the molecular formula C₂₁H₁₈O₆ through high-resolution mass spectrometry . As a prenylated isoflavone, it features a 3-phenylchromen-4-one core structure with additional hydroxyl and prenyl substituents. The basic isoflavone skeleton consists of two benzene rings (A and B) linked through a heterocyclic pyran ring (C).

Physical and Spectroscopic Properties

Erysubin A appears as pale yellow needles when isolated . Its spectroscopic profile reveals characteristic features that aid in its identification and structural elucidation:

Table 1: Physical and Spectroscopic Properties of Erysubin A

PropertyValueReference
Physical appearancePale yellow needles
Molecular formulaC₂₁H₁₈O₆
Molecular weight366.36 g/mol (calculated)-
UV λmax (nm)203, 212 (sh), 266, 354
IR (cm⁻¹)3400 (hydroxyl), 1660 (conjugated carbonyl)

The UV spectrum of Erysubin A displays absorption maxima at 203, 212 (shoulder), 266, and 354 nm, which are characteristic of isoflavone derivatives. The IR spectrum confirms the presence of hydroxyl (3400 cm⁻¹) and conjugated carbonyl (1660 cm⁻¹) functional groups .

Natural Sources and Isolation

Botanical Sources

Erysubin A has been isolated from the wood of Erythrina suberosa var. glabrescences, a plant belonging to the Leguminosae family . The genus Erythrina encompasses approximately 130 species distributed worldwide in tropical and subtropical regions. The name "Erythrina" derives from the Greek word "erythros," meaning red, which refers to the bright red flowers characteristic of many species in this genus .

Isolation and Purification

The isolation of Erysubin A typically involves several steps:

  • Collection and preparation of plant material (wood from Erythrina suberosa var. glabrescences)

  • Extraction with methylene chloride

  • Fractionation using chromatographic techniques

  • Purification to obtain the compound as pale yellow needles

This isolation process yields Erysubin A alongside other isoflavones and related compounds, including Erysubin B, erythrinin C, alpinumisoflavone, wighteone metabolites, and the pterocarpan cristacalpin .

Related Compounds from Erythrina Species

Structural Relatives

Several compounds structurally related to Erysubin A have been isolated from various Erythrina species:

Table 2: Structurally Related Compounds from Erythrina Species

CompoundPlant SourceStructural Relationship to Erysubin AReference
Erysubin BErythrina suberosa var. glabrescencesIsoflavone from same source
Erythrinin DErythrina arborescensContains additional methoxy group at C-3"
Erysubin EErythrina speciesRelated isoflavone structure
Erysubin FErythrina sacleuxii, E. addisoniaeDiprenylated isoflavone
AlpinumisoflavoneErythrina suberosa var. glabrescencesCo-occurring isoflavone

Comparison with Erysubin F

Erysubin F (C₂₅H₂₆O₄), another prenylated isoflavone from the same genus, has been more extensively studied. It has the molecular weight of 390.5 g/mol and has been synthesized starting from di-O-allylated chalcones . Unlike Erysubin A, Erysubin F has shown notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) value of 15.4 μM .

Research Significance and Future Directions

The discovery and characterization of Erysubin A contribute to the growing body of knowledge regarding the chemical constituents of Erythrina species. Future research directions may include:

  • Detailed investigation of the biological activities of Erysubin A

  • Development of efficient synthetic routes for Erysubin A and its derivatives

  • Structure-activity relationship studies to understand the influence of structural modifications on bioactivity

  • Exploration of potential therapeutic applications, particularly in antimicrobial and anticancer domains

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